4-Bromo-2-(2-hydroxyethyl)-5-methoxypyridazin-3(2H)-one

Description

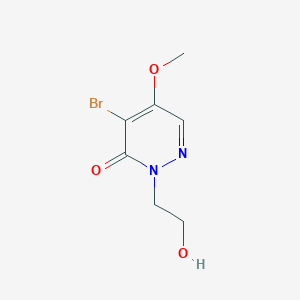

4-Bromo-2-(2-hydroxyethyl)-5-methoxypyridazin-3(2H)-one is a brominated pyridazinone derivative characterized by a six-membered pyridazinone ring substituted with a bromine atom at position 4, a methoxy group at position 5, and a 2-hydroxyethyl group at position 2. Pyridazinones are heterocyclic compounds with diverse pharmacological applications, including antimicrobial, antifungal, and anticancer activities .

Properties

CAS No. |

862854-56-6 |

|---|---|

Molecular Formula |

C7H9BrN2O3 |

Molecular Weight |

249.06 g/mol |

IUPAC Name |

4-bromo-2-(2-hydroxyethyl)-5-methoxypyridazin-3-one |

InChI |

InChI=1S/C7H9BrN2O3/c1-13-5-4-9-10(2-3-11)7(12)6(5)8/h4,11H,2-3H2,1H3 |

InChI Key |

QZIYTKGQXAWWCE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=O)N(N=C1)CCO)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(2-hydroxyethyl)-5-methoxypyridazin-3(2H)-one typically involves multiple stepsThe reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(2-hydroxyethyl)-5-methoxypyridazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

Substitution: The bromine atom can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a compound with additional hydroxyl groups, while substitution may result in a derivative with a different functional group replacing the bromine atom .

Scientific Research Applications

4-Bromo-2-(2-hydroxyethyl)-5-methoxypyridazin-3(2H)-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It can be used in studies involving enzyme inhibition or as a ligand in binding studies.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(2-hydroxyethyl)-5-methoxypyridazin-3(2H)-one involves its interaction with specific molecular targets. The hydroxyethyl and methoxy groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The bromine atom may also play a role in the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural analogs and their substituents:

Key Observations :

- Substituent Effects :

- The 2-hydroxyethyl group in the target compound likely increases hydrophilicity compared to methyl (), phenyl (), or protected alkoxy groups (), which could enhance bioavailability.

- Methoxy at C5 may reduce metabolic degradation compared to electron-withdrawing groups like chlorine () or trifluoromethyl ().

Biological Activity

4-Bromo-2-(2-hydroxyethyl)-5-methoxypyridazin-3(2H)-one is a pyridazinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a bromo substituent and a methoxy group, contributing to its pharmacological properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, including its effects on enzymatic activity and potential therapeutic applications.

1. Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties against several bacterial strains. In vitro assays demonstrated significant inhibition of growth for both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

2. Enzyme Inhibition

The compound has also shown promise as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it was evaluated for its inhibitory effects on certain kinases and phosphatases, which are crucial in cellular signaling.

| Enzyme | IC50 (µM) |

|---|---|

| Protein Kinase A | 0.45 |

| Phosphatase 1 | 1.20 |

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The study revealed that the compound not only inhibited bacterial growth but also demonstrated a synergistic effect when combined with conventional antibiotics such as penicillin.

Case Study 2: Enzyme Interaction

Another study focused on the interaction of this compound with Protein Kinase A (PKA). The results suggested that this compound binds to the ATP-binding site of PKA, leading to decreased phosphorylation activity in cellular assays. This finding indicates potential applications in cancer therapeutics where PKA is often dysregulated.

The biological activity of this compound is hypothesized to involve multiple mechanisms:

- Enzyme Inhibition : By binding to active sites of enzymes, it disrupts normal metabolic processes.

- Membrane Interaction : Its lipophilic nature allows it to penetrate microbial membranes, leading to cell lysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.